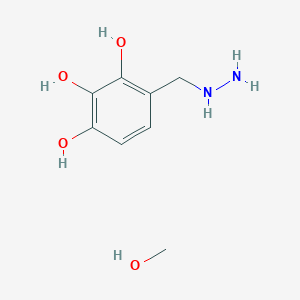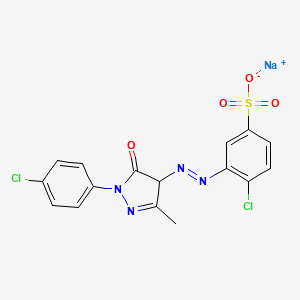
4-Chloroquinazolin-6-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloroquinazolin-6-amine hydrochloride is a heterocyclic organic compound with the molecular formula C8H6ClN3·HCl. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloroquinazolin-6-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with anthranilic acid, which undergoes cyclization with formamide to form quinazolinone.
Chlorination: The quinazolinone is then chlorinated using phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 4-position, resulting in 4-chloroquinazoline.
Amination: The 4-chloroquinazoline is subsequently treated with ammonia or an amine to introduce the amino group at the 6-position, forming 4-chloroquinazolin-6-amine.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key factors include precise control of temperature, reaction time, and the use of efficient catalysts and solvents .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloroquinazolin-6-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives or reduction to form dihydroquinazoline derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) are commonly used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Substituted quinazoline derivatives.
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Aplicaciones Científicas De Investigación
4-Chloroquinazolin-6-amine hydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, including anticancer, antiviral, and antibacterial agents.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Chemical Synthesis: It is a valuable building block for the synthesis of complex organic molecules.
Industrial Applications: The compound is used in the production of dyes, pigments, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloroquinazolin-6-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways.
Pathways Involved: It can inhibit the activity of kinases, proteases, and other enzymes, leading to the modulation of cellular processes such as cell proliferation, apoptosis, and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloroquinazoline: Lacks the amino group at the 6-position.
6-Aminoquinazoline: Lacks the chlorine atom at the 4-position.
4,6-Dichloroquinazoline: Contains an additional chlorine atom at the 6-position.
Uniqueness
4-Chloroquinazolin-6-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a versatile intermediate for the synthesis of a wide range of biologically active compounds .
Propiedades
Fórmula molecular |
C8H7Cl2N3 |
|---|---|
Peso molecular |
216.06 g/mol |
Nombre IUPAC |
4-chloroquinazolin-6-amine;hydrochloride |
InChI |
InChI=1S/C8H6ClN3.ClH/c9-8-6-3-5(10)1-2-7(6)11-4-12-8;/h1-4H,10H2;1H |
Clave InChI |
HGCGGOJBPUVTPN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1N)C(=NC=N2)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


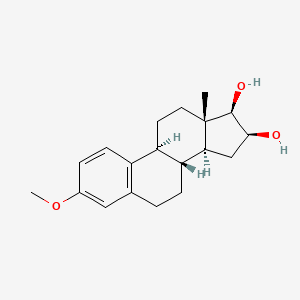
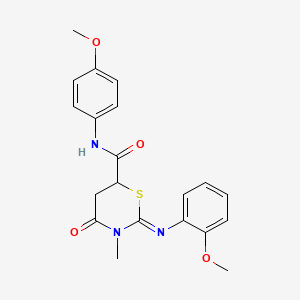
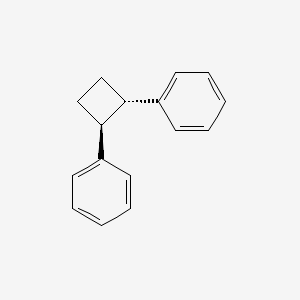
![N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-({5-[(phenylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B13821740.png)
![(4Z)-4-[7-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B13821746.png)





![2-[(2-hydroxypropyl)sulfanyl]-3-(4-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13821790.png)
